molecular formula C30H23N3O2S B2929433 N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide CAS No. 866842-68-4

N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide

Número de catálogo: B2929433
Número CAS: 866842-68-4
Peso molecular: 489.59
Clave InChI: RWIFSFWSYPVZPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a sulfanylacetamide scaffold with a 2-methylphenyl substituent on the amide nitrogen and a fused 12-oxa-1,3-diazatetraphen heterocyclic system.

Propiedades

IUPAC Name

N-(2-methylphenyl)-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O2S/c1-19-9-5-8-14-25(19)31-27(34)18-36-30-24-17-23-22-13-7-6-10-20(22)15-16-26(23)35-29(24)32-28(33-30)21-11-3-2-4-12-21/h2-16H,17-18H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIFSFWSYPVZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC5=CC=CC=C45)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide is a compound with the molecular formula C30H23N3O2S and a molecular weight of 489.59 g/mol. It is characterized by its potential biological activities, particularly in pharmacological applications. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide involves multi-step organic reactions that typically include the formation of the core structure followed by functional group modifications. The compound's purity is generally around 95%, making it suitable for research applications.

Molecular Structure

PropertyValue
Molecular FormulaC30H23N3O2S
Molecular Weight489.59 g/mol
IUPAC NameN-(2-methylphenyl)-2-[(14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl)sulfanyl]acetamide

Anticonvulsant Activity

Research has indicated that compounds similar to N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide may exhibit anticonvulsant properties. A study involving various derivatives of N-substituted acetamides showed significant anticonvulsant activity when tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

Key Findings:

  • Activity in MES Test: Compounds with similar structures demonstrated varying degrees of protection against seizures induced by electrical stimulation.
  • Dose Dependency: Effective doses ranged from 100 mg/kg to 300 mg/kg depending on the specific derivative and timing of administration.
  • SAR Analysis: Structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant activity.

Binding Affinity Studies

Binding studies have been conducted to evaluate the interaction of N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide with various targets, including neuronal voltage-sensitive sodium channels. These studies are crucial for understanding the mechanism of action and potential therapeutic applications .

Case Studies

  • Case Study on Anticonvulsant Efficacy:
    • A specific derivative was tested for its efficacy in preventing seizures in a rat model using both MES and PTZ tests.
    • Results indicated that certain derivatives were effective at lower doses compared to existing anticonvulsants like phenytoin.
CompoundMES Efficacy (mg/kg)PTZ Efficacy (mg/kg)
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100300
N-(3-trifluoromethyl)anilide derivative300Not tested

Comparación Con Compuestos Similares

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities with select analogs:

Compound Name Heterocyclic Core Substituents on Acetamide Molecular Weight (g/mol) Key Biological Activity
Target Compound 12-oxa-1,3-diazatetraphen 2-Methylphenyl Not reported Not specified
8e (N-(2-Methylphenyl)-oxadiazole derivative) 1,3,4-oxadiazole 2-Methylphenyl, Indolylmethyl 378 LOX, α-glucosidase, BChE inhibition
VUAA-1 1,2,4-triazole 4-Ethylphenyl, Pyridinyl Not reported Orco agonist (olfactory receptor)
Compound 38 () 1,2,3-triazole 2-Fluorobenzyl Not reported Antibacterial (MIC: 16 µg/mL vs. E. coli)
8t () 1,3,4-oxadiazole 5-Chloro-2-methylphenyl 428.5 LOX inhibition (IC₅₀: 12 µM)
7a () 1,2,4-triazole + piperidine 2-Methylphenyl, Methoxyphenyl Not reported Not specified (synthetic hybrid)
Key Observations:
  • Heterocyclic Complexity : The target compound’s 12-oxa-1,3-diazatetraphen core is more rigid and aromatic than the smaller oxadiazole or triazole rings in analogs like 8e or VUAA-1. This may enhance π-π stacking interactions in biological targets but reduce solubility .
  • Substituent Effects : The 2-methylphenyl group on the acetamide nitrogen is shared with 8e and 7a. Halogenated substituents (e.g., 5-chloro in 8t) or fluorobenzyl groups (Compound 38) correlate with improved antibacterial or enzyme inhibition activities .
  • Molecular Weight : Analogs with simpler cores (e.g., 8e: 378 g/mol) are lighter than the target compound, suggesting the latter may face challenges in bioavailability.
Enzyme Inhibition

Compounds like 8e and 8t inhibit lipoxygenase (LOX) and cholinesterases, likely due to the electron-deficient oxadiazole core interacting with catalytic residues. The target compound’s fused heterocycle could enhance binding affinity but requires experimental validation .

Antimicrobial Activity

Triazole-based analogs (e.g., Compound 38) exhibit MIC values as low as 16 µg/mL against E. coli. The fluorine atom in Compound 38 enhances membrane penetration, a feature absent in the target compound .

Receptor Modulation

VUAA-1 and OLC-12 act as Orco agonists, leveraging triazole-pyridine interactions. The target compound’s larger heterocycle may sterically hinder receptor binding but could offer selectivity in other targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.